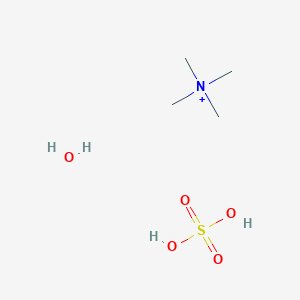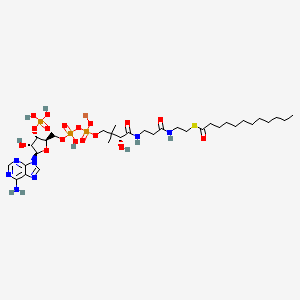
L-Glutamine-1,2-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine-1,2-13C2, also known as L-Glutamic acid 5-amide-1,2-13C2, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful for tracing metabolic pathways and studying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine-1,2-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Glutamine molecule. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically includes:
Starting Materials: Labeled carbon sources such as 13C-labeled glucose or other carbon-13 enriched compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving enzymatic or chemical catalysis to facilitate the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process includes:
Fermentation: Using microorganisms that can incorporate carbon-13 into their metabolic pathways.
Purification: Multiple steps of purification to isolate the labeled L-Glutamine from other by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Glutamic acid.
Reduction: Formation of L-Glutamine derivatives.
Substitution: Replacement of functional groups to form different compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glutaminase for specific biochemical reactions.
Major Products
L-Glutamic Acid: Formed through oxidation.
L-Glutamine Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
L-Glutamine-1,2-13C2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying cellular metabolism, protein synthesis, and gene expression.
Medicine: Used in clinical research to study metabolic disorders, cancer metabolism, and the effects of nutritional supplements.
Industry: Employed in the production of labeled compounds for pharmaceuticals and diagnostic tools
Mechanism of Action
L-Glutamine-1,2-13C2 exerts its effects by participating in various metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s journey through these pathways. Key mechanisms include:
Oxidation: L-Glutamine is converted to L-Glutamic acid, providing a source of carbon for the tricarboxylic acid (TCA) cycle.
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Gene Expression: Influences the expression of genes involved in metabolism and cell signaling
Comparison with Similar Compounds
L-Glutamine-1,2-13C2 is unique due to its specific labeling with carbon-13 isotopes. Similar compounds include:
L-Glutamine-1-13C: Labeled only at the first carbon position.
L-Glutamine-2-13C: Labeled only at the second carbon position.
L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes
These compounds are used for similar purposes but differ in their labeling patterns, which can provide different insights into metabolic processes.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxo(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChI Key |
ZDXPYRJPNDTMRX-JAWTVSONSA-N |
Isomeric SMILES |
C(CC(=O)N)[13C@@H]([13C](=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)




![Benzobicyclon [ISO]](/img/structure/B12058859.png)




![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)


